molecular formula C21H17N3O2S B343989 Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate

Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate

Cat. No.: B343989
M. Wt: 375.4 g/mol
InChI Key: RLVGVXHZYQUIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate is a complex organic compound that features a unique structure combining pyridine and phenyl groups with a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with an appropriate thiol compound under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated pyridines.

Scientific Research Applications

Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of pyridine derivatives with biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and pyridine groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate is unique due to its combination of a cyano group, a pyridine ring, and a thioether linkage. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-(3-cyano-6-phenyl-4-pyridin-3-ylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C21H17N3O2S/c1-2-26-20(25)14-27-21-18(12-22)17(16-9-6-10-23-13-16)11-19(24-21)15-7-4-3-5-8-15/h3-11,13H,2,14H2,1H3

InChI Key

RLVGVXHZYQUIRJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CN=CC=C3)C#N

Origin of Product

United States

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